![molecular formula C18H19N5O2S B7681301 N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, commonly known as ITI-007, is a novel antipsychotic drug that has been developed to treat schizophrenia and other related psychiatric disorders. It is a unique compound that combines the properties of a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor partial agonist.
Wirkmechanismus
ITI-007 works by modulating the activity of serotonin and dopamine receptors in the brain. It acts as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. This unique mechanism of action is believed to contribute to its efficacy in treating schizophrenia and other related disorders.
Biochemical and Physiological Effects:
ITI-007 has been shown to have a broad range of biochemical and physiological effects on the brain. It has been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and acetylcholine. It also modulates the activity of glutamate and GABA receptors, which are involved in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
ITI-007 has several advantages for use in lab experiments. It has a favorable pharmacokinetic profile, with a long half-life and low potential for drug-drug interactions. It is also well-tolerated in humans, with a low incidence of side effects. However, its high cost and limited availability may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on ITI-007. One area of interest is its potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of investigation is its mechanism of action and how it modulates the activity of serotonin and dopamine receptors in the brain. Additionally, further studies are needed to determine the long-term safety and efficacy of ITI-007 in treating schizophrenia and related disorders.
Conclusion:
In conclusion, ITI-007 is a novel antipsychotic drug that has shown promising results in treating schizophrenia and related disorders. Its unique mechanism of action, favorable pharmacokinetic profile, and low incidence of side effects make it a promising candidate for future research. Further studies are needed to fully understand its potential use in other psychiatric disorders and to determine its long-term safety and efficacy.
Synthesemethoden
The synthesis of ITI-007 involves several steps, including the preparation of the piperidine intermediate, the coupling reaction with the indazole carboxylic acid, and the final thiazole ring formation. The process involves the use of various chemical reagents, such as sodium hydride, triethylamine, and palladium catalysts. The final product is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
ITI-007 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. It has also been investigated for its potential use in other psychiatric disorders, such as depression and anxiety. ITI-007 has shown promising results in reducing positive and negative symptoms of schizophrenia, improving cognitive function, and reducing the risk of extrapyramidal side effects.
Eigenschaften
IUPAC Name |
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-16(26-10-19-11)17(24)20-12-6-8-23(9-7-12)18(25)15-13-4-2-3-5-14(13)21-22-15/h2-5,10,12H,6-9H2,1H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKHEXFOXXKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.